molecular formula C9H13ClN2O2 B7721330 Benzamidine, 3,4-dimethoxy-, monohydrochloride

Benzamidine, 3,4-dimethoxy-, monohydrochloride

Cat. No.: B7721330
M. Wt: 216.66 g/mol
InChI Key: JTKNCRAAATVMFV-UHFFFAOYSA-N
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Description

Benzamidine, 3,4-dimethoxy-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamidine, characterized by the presence of two methoxy groups at the 3 and 4 positions on the benzene ring, and it exists as a monohydrochloride salt. This compound is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, 3,4-dimethoxy-, monohydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ammonium chloride and sodium cyanide to form the corresponding benzamidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain the pure monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, 3,4-dimethoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamidines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamidine, 3,4-dimethoxy-, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in enzyme inhibition studies, particularly for serine proteases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzamidine, 3,4-dimethoxy-, monohydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, lacking the methoxy groups.

    4-Methoxybenzamidine: A derivative with a single methoxy group.

    2,4-Dimethoxybenzamidine: Another derivative with methoxy groups at different positions.

Uniqueness

Benzamidine, 3,4-dimethoxy-, monohydrochloride is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to target enzymes and alter its pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[amino-(3,4-dimethoxyphenyl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKNCRAAATVMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=[NH2+])N)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51488-33-6
Record name Benzamidine, 3,4-dimethoxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051488336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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